N-(1,3-benzodioxol-5-yl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a chlorinated ethoxyphenyl group, and a piperidine carboxamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the chlorinated ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.
Coupling of the sulfonyl and carboxamide groups: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the piperidine moiety.
Reduction: Reduction reactions can occur at the sulfonyl group or the carboxamide group.
Substitution: The chlorinated ethoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
- N-(1,3-benzodioxol-5-yl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-2-carboxamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-yl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide lies in its specific structural features, such as the combination of the benzodioxole ring and the chlorinated ethoxyphenyl group, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O6S/c1-2-28-18-7-5-15(22)10-20(18)31(26,27)24-9-3-4-14(12-24)21(25)23-16-6-8-17-19(11-16)30-13-29-17/h5-8,10-11,14H,2-4,9,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHOLQXNAUFBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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